

Spectroscopic Analysis of 1-Butyl-1-cyclopentanol: A Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, **1-Butyl-1-cyclopentanol** (CAS No. 1462-97-1; Molecular Formula: C₉H₁₈O). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is critical for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for **1-Butyl-1-cyclopentanol**, providing a clear and concise reference for laboratory professionals.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen environments within the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.65 - 1.75	Multiplet	4H	Cyclopentyl CH₂ (alpha to C-O)
~1.50 - 1.60	Multiplet	4H	Cyclopentyl CH ₂ (beta to C-O)
~1.40 - 1.50	Multiplet	2H	Butyl CH ₂ (alpha to quaternary C)
~1.25 - 1.35	Multiplet	2H	Butyl CH ₂
~1.20	Singlet	1H	ОН
~0.90	Triplet	3H	Butyl CH₃

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule.

Chemical Shift (ppm)	Assignment
~82.5	C-OH (quaternary)
~42.0	Butyl CH2 (alpha to quaternary C)
~38.0	Cyclopentyl CH2 (alpha to C-O)
~26.5	Butyl CH₂
~24.0	Cyclopentyl CH2 (beta to C-O)
~23.5	Butyl CH ₂
~14.0	Butyl CH₃

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400	Strong, Broad	O-H Stretch (Alcohol)
~2950	Strong	C-H Stretch (Aliphatic)
~2870	Strong	C-H Stretch (Aliphatic)
~1465	Medium	C-H Bend (CH ₂)
~1150	Medium	C-O Stretch (Tertiary Alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Possible Fragment
142	< 5	[M] ⁺ (Molecular Ion)
124	~10	[M - H ₂ O] ⁺
99	~20	[M - C ₃ H ₇] ⁺ (alpha-cleavage)
85	100 (Base Peak)	[M - C ₄ H ₉] ⁺ (alpha-cleavage)
57	~70	[C ₄ H ₉] ⁺
43	~50	[C ₃ H ₇]+

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **1-Butyl-1-cyclopentanol** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) operating at a field strength of 300 MHz or higher is utilized.
- ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
- ¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the low natural abundance of ¹³C.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected using the spectrometer's software. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation: As **1-Butyl-1-cyclopentanol** is a liquid at room temperature, the spectrum is conveniently obtained using the neat liquid film method. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).



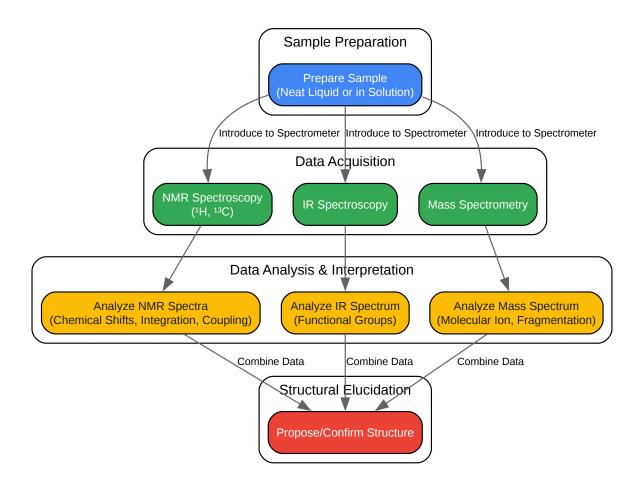
Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of 1-Butyl-1-cyclopentanol in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before ionization.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each fragment is measured by a detector, and the data is
 plotted as a mass spectrum showing the relative intensity of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-Butyl-1-cyclopentanol**.





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